Product packaging for [(2R)-3,3-dimethyloxiran-2-yl]methanol(Cat. No.:)

[(2R)-3,3-dimethyloxiran-2-yl]methanol

Cat. No.: B13526754
M. Wt: 102.13 g/mol
InChI Key: HJXAWVLTVYGIBH-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[(2R)-3,3-dimethyloxiran-2-yl]methanol is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B13526754 [(2R)-3,3-dimethyloxiran-2-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

[(2R)-3,3-dimethyloxiran-2-yl]methanol

InChI

InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

HJXAWVLTVYGIBH-SCSAIBSYSA-N

Isomeric SMILES

CC1([C@H](O1)CO)C

Canonical SMILES

CC1(C(O1)CO)C

Origin of Product

United States

The Strategic Value of Chiral Epoxides and Alcohols

Chiral epoxides and alcohols are foundational synthons in the toolbox of synthetic organic chemists. Their prevalence in natural products and pharmaceutically active molecules underscores their importance. The epoxide moiety, a three-membered cyclic ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions with a wide array of nucleophiles. chemistrysteps.com This reactivity, when coupled with the stereocenters inherent to chiral epoxides, allows for the diastereoselective and enantioselective formation of new carbon-carbon and carbon-heteroatom bonds.

The presence of a hydroxyl group, as seen in [(2R)-3,3-dimethyloxiran-2-yl]methanol, further enhances its synthetic utility. Alcohols can be readily converted into a variety of other functional groups, including ethers, esters, and halides. They can also participate in oxidation reactions to yield aldehydes or carboxylic acids, or act as directing groups in various chemical transformations. The combination of both a chiral epoxide and an alcohol in a single, small molecule provides a powerful platform for the divergent synthesis of a multitude of complex targets.

Enantiomeric Purity: a Cornerstone of Modern Synthesis

The significance of enantiomerically pure building blocks cannot be overstated in the context of advanced organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the ability to synthesize single enantiomers of complex molecules is a critical requirement.

The use of enantiopurified starting materials, such as [(2R)-3,3-dimethyloxiran-2-yl]methanol, is a highly effective strategy for achieving this goal. By incorporating a stereochemically defined fragment at an early stage of a synthetic sequence, the chirality can be propagated through subsequent steps, ultimately leading to an enantiomerically pure final product. This "chiral pool" approach is often more efficient and reliable than methods that introduce chirality at a later stage, such as asymmetric catalysis or chiral resolution.

Research Horizons for 2r 3,3 Dimethyloxiran 2 Yl Methanol

Strategies for Enantioselective Preparation

The synthesis of enantiomerically pure this compound from its corresponding allylic alcohol, 3-methyl-2-buten-1-ol (B147165), presents a significant challenge due to the trisubstituted nature of the alkene. Various strategies have been explored to achieve high enantioselectivity.

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of prochiral alkenes is a powerful tool for the synthesis of chiral epoxides. Several catalytic systems have been investigated for the epoxidation of 3-methyl-2-buten-1-ol.

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.orgresearchgate.net This reaction typically utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgmdpi.com The stereochemistry of the resulting epoxide is dictated by the chirality of the DET used. mdpi.com

For the synthesis of this compound, the precursor is the allylic alcohol 3-methyl-2-buten-1-ol. The Sharpless epoxidation has been successfully applied to a wide range of allylic alcohols, demonstrating its synthetic utility in the preparation of intermediates for natural products like methymycin, erythromycin, and (+)-disparlure. wikipedia.org While the Sharpless epoxidation is highly effective for many allylic alcohols, its efficiency can be substrate-dependent. The presence of the allylic alcohol functionality is crucial for the reaction's success. wikipedia.org

Detailed research findings on the application of Sharpless epoxidation and its derivatives to 3-methyl-2-buten-1-ol are summarized in the table below.

Catalyst SystemChiral LigandOxidantEnantiomeric Excess (ee)YieldReference
Ti(OiPr)₄L-(+)-DETTBHP>90%Good researchgate.net
Ti(OiPr)₄D-(-)-DETTBHP>90%Good libretexts.org

The Jacobsen-Katsuki epoxidation is another cornerstone of asymmetric epoxidation, particularly effective for unfunctionalized cis-disubstituted and trisubstituted alkenes. organic-chemistry.orgwikipedia.orgopenochem.org This method employs a chiral manganese-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). organic-chemistry.orgwikipedia.org The reaction is known for its broad substrate scope. organic-chemistry.org

While the Jacobsen-Katsuki epoxidation is a powerful tool, its direct application to allylic alcohols like 3-methyl-2-buten-1-ol for the synthesis of this compound is less common compared to the Sharpless method, which is specifically designed for this class of substrates. wikipedia.orgwikipedia.org The Jacobsen epoxidation is complementary to the Sharpless epoxidation, excelling with alkenes that are not allylic alcohols. wikipedia.orgopenochem.org However, modifications and analogous systems have been explored for various alkene types. For trisubstituted alkenes, the addition of a pyridine (B92270) N-oxide derivative has been shown to improve reactivity and selectivity in some cases. organic-chemistry.org

Beyond the Sharpless and Jacobsen methodologies, other catalytic systems have been developed for the enantioselective epoxidation of alkenes, including those based on other metals and organocatalysts. For instance, chiral niobium-complexes have been shown to catalyze the epoxidation of allylic alcohols using hydrogen peroxide (H₂O₂) or urea-hydrogen peroxide (UHP), offering a more environmentally friendly approach. libretexts.org Vanadium complexes with chiral hydroxamic acid ligands have also been employed for the asymmetric epoxidation of allylic and homoallylic alcohols. psu.edu

Furthermore, the development of catalytic systems for the epoxidation of challenging substrates like tertiary allylic alcohols is an active area of research. nih.govscispace.com Hafnium(IV)-bishydroxamic acid (BHA) complexes have shown promise in the enantioselective epoxidation of these sterically hindered substrates. scispace.com The epoxidation of 3-methyl-2-buten-1-ol has been studied using titanium-centered oxidation processes, with monitoring of the reaction progress indicating ready formation of the corresponding epoxide. researchgate.net

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally benign method for the preparation of enantiomerically pure compounds. researchgate.net Lipases are a class of enzymes that are widely used in EKR due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. d-nb.infonih.gov

In the context of preparing this compound, EKR would typically be applied to the racemic mixture of (±)-[(3,3-dimethyloxiran-2-yl)methanol]. The lipase (B570770) would selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted alcohol. For example, lipases such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens have demonstrated high efficiency in resolving various alcohols and their derivatives. d-nb.infonih.govmdpi.com

The success of an enzymatic resolution is often quantified by the enantiomeric ratio (E value), which is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of an efficient resolution process. nih.gov The choice of acyl donor, solvent, and reaction conditions can significantly influence the outcome of the resolution. nih.govmdpi.com

The following table summarizes representative results for the lipase-catalyzed kinetic resolution of related secondary alcohols, illustrating the potential of this method.

EnzymeSubstrateAcyl DonorSolventProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (Novozym 435)Racemic 1-(2-furyl)ethanolVinyl acetaten-Heptane(R)-acetate and (S)-alcoholHigh nih.gov
Pseudomonas cepacia LipaseRacemic 3-hydroxy-4-tosyloxybutanenitrile-Organic Solvents(S)-alcohol and (R)-acetate>99% nih.gov
Candida rugosa LipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolIsopropenyl acetateToluene/[EMIM][BF₄](R)-acetate96.2% mdpi.com
Organocatalytic Kinetic Resolution

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound, organocatalysis has emerged as a particularly attractive approach due to the mild reaction conditions, low toxicity, and ready availability of organocatalysts.

The strategy involves the selective reaction of one enantiomer of racemic (3,3-dimethyloxiran-2-yl)methanol, leaving the desired (2R)-enantiomer unreacted and thereby enriched. Chiral phosphoric acids, amino- and peptidyl thioureas, and sulfinamides are classes of organocatalysts that have been successfully employed for various enantioselective transformations of epoxides. nih.gov While specific data for the organocatalytic kinetic resolution of (3,3-dimethyloxiran-2-yl)methanol is not extensively documented in readily available literature, the principles can be extrapolated from studies on other terminal epoxides. For instance, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes has proven to be a highly efficient method, often proceeding with low catalyst loadings and without the need for an added solvent. wayne.edu

A typical organocatalytic kinetic resolution might involve the acylation or silylation of the primary alcohol of the racemic epoxide. The chiral catalyst would preferentially catalyze the reaction of the (2S)-enantiomer, allowing for the isolation of the unreacted (2R)-[(3,3-dimethyloxiran-2-yl)methanol] with high enantiomeric excess. The efficiency of such a resolution is quantified by the selectivity factor (s), which is a ratio of the rate constants for the reaction of the two enantiomers. Higher 's' values lead to higher enantiomeric excess of the recovered starting material at a given conversion.

Catalyst TypeNucleophileGeneral SubstratePotential for this compound
Chiral Phosphoric AcidAlcohols, ThiolsTerminal EpoxidesHigh
Chiral ThioureaAmines, Carboxylic AcidsTerminal EpoxidesHigh
Chiral (salen)Co(III)WaterTerminal EpoxidesHigh

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach is often advantageous as it bypasses the need for an asymmetric induction step. Terpenes, with their diverse and stereochemically rich structures, are excellent candidates for the chiral pool synthesis of compounds like this compound.

Derivatization from Naturally Occurring Chiral Precursors

Naturally occurring terpenes such as (+)-3-carene and α-pinene, which possess the requisite chirality, serve as logical starting points. The synthesis of β-lactams from (+)-3-carene, for example, demonstrates its utility as a versatile chiral building block. iisc.ac.in A plausible synthetic route to this compound from such precursors would involve oxidative cleavage of specific bonds to generate a fragment containing the desired stereocenter, followed by functional group manipulations to construct the epoxide and primary alcohol moieties.

Transformations from Specific Isoprenoid Alcohols

Isoprenoid alcohols, which are fundamental units in the biosynthesis of terpenes, can also be employed as chiral precursors. wikipedia.orgmdpi.com For example, a chiral isoprenoid alcohol with the correct stereochemistry at a carbon atom that will become C2 of the oxirane ring can be subjected to a sequence of reactions to construct the target molecule. This might involve protection of the existing alcohol, selective oxidation of a double bond to form the epoxide, and subsequent deprotection. The inherent chirality of the starting isoprenoid alcohol directs the stereochemical outcome of the final product.

Stereocontrolled Functionalization of Achiral Precursors

An alternative to chiral pool synthesis and kinetic resolution is the asymmetric synthesis from achiral starting materials. This approach relies on a stereocontrolled reaction to introduce the desired chirality. The Sharpless asymmetric epoxidation is a cornerstone of this strategy for the synthesis of 2,3-epoxyalcohols. jrchen-group.commdpi.com

This methodology involves the epoxidation of a prochiral allylic alcohol in the presence of a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET), and an oxidant, typically tert-butyl hydroperoxide. The choice of the chiral tartrate enantiomer dictates the stereochemistry of the resulting epoxide. For the synthesis of this compound, the corresponding achiral allylic alcohol, 3,3-dimethyl-2-propen-1-ol, would be the substrate.

Using (-)-diethyl tartrate as the chiral ligand, the Sharpless epoxidation is predicted to deliver the (2R)-epoxide. The gem-dimethyl group on the double bond might influence the reaction rate and enantioselectivity, but the Sharpless epoxidation is known to be effective for a wide range of allylic alcohols. researchgate.netpsu.edu

MethodStarting MaterialKey ReagentsStereochemical Control
Sharpless Asymmetric Epoxidation3,3-dimethyl-2-propen-1-olTi(O-i-Pr)4, (-)-DET, t-BuOOHChiral ligand

Optimization of Reaction Conditions and Yields

Regardless of the synthetic route chosen, optimization of reaction conditions is crucial for maximizing the yield and enantiomeric purity of this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents.

In the case of the Sharpless asymmetric epoxidation, factors such as the catalyst loading, the presence of molecular sieves to exclude moisture, and the rate of addition of the oxidant can have a significant impact on the outcome. jrchen-group.com For kinetic resolutions, the nature of the acylating or silylating agent and the specific organocatalyst employed will determine the selectivity and efficiency of the process.

Systematic screening of these parameters using techniques such as Design of Experiments (DoE) can lead to the identification of optimal conditions that provide the target compound in high yield and with excellent enantioselectivity.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. For the synthesis of this compound, several green chemistry approaches can be considered.

One key area is the use of greener solvents or even solvent-free conditions. For example, some organocatalytic reactions can be performed in water or bio-based solvents. jxnutaolab.com The hydrolytic kinetic resolution of terminal epoxides is a prime example of a green process, utilizing water as the reagent and often proceeding without the need for an organic solvent. wayne.edu

Another aspect is the use of catalytic rather than stoichiometric reagents to minimize waste. Asymmetric catalysis, by its nature, aligns with this principle. Furthermore, developing processes that are atom-economical, meaning that a high proportion of the atoms in the reactants are incorporated into the final product, is a central goal of green chemistry. The synthesis of glycidol (B123203) and its derivatives from glycerol, a byproduct of biodiesel production, exemplifies the conversion of a renewable feedstock into valuable chemicals. rsc.orgpreprints.org While not a direct synthesis of the target molecule, these approaches highlight the potential for developing greener routes to related chiral epoxides.

Employing continuous-flow processes can also enhance the safety and efficiency of chemical transformations, as demonstrated in the synthesis of glycidol.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Renewable FeedstocksChiral pool synthesis from terpenes.
Use of CatalysisAsymmetric epoxidation, organocatalytic kinetic resolution.
Use of Safer Solvents/Reaction ConditionsWater as a solvent in HKR, solvent-free reactions.
Atom EconomyEpoxidation of an allylic alcohol is highly atom-economical.

Regioselective and Stereospecific Epoxide Ring-Opening Reactions

The gem-dimethyl substitution at the C3 position creates a sterically hindered environment, making this carbon significantly less accessible to nucleophilic attack. Consequently, the majority of nucleophilic ring-opening reactions proceed via an SN2 mechanism with a strong preference for attack at the less substituted C2 position. This regioselectivity is a defining characteristic of the compound's reactivity.

Nucleophilic Additions to the Epoxide Moiety

Nucleophilic attack on the epoxide ring of this compound consistently occurs at the C2 carbon. This is due to the substantial steric hindrance posed by the two methyl groups at C3, which shields this position from the approaching nucleophile. The reaction proceeds via a backside attack, leading to an inversion of configuration at the C2 center and resulting in the formation of a tertiary alcohol at C3 and a functionalized primary alcohol at C2.

The reaction of this compound with hydrohalic acids (HX) or other halogen sources results in the formation of halohydrins. The reaction is highly regioselective, with the halide ion acting as the nucleophile and attacking the less hindered C2 position. This stereospecific SN2 attack leads to inversion of configuration at C2, affording (2S)-1-halo-3-methylbutane-2,3-diol as the major product. The protonation of the epoxide oxygen precedes the nucleophilic attack, making the ring more susceptible to opening.

Table 1: Expected Products of Halogen-Mediated Ring Opening

Reagent Expected Major Product
HCl (2S)-1-chloro-3-methylbutane-2,3-diol
HBr (2S)-1-bromo-3-methylbutane-2,3-diol

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are potent carbon nucleophiles that readily open epoxide rings. mdpi.com In the case of this compound, the reaction is again governed by steric factors, leading to exclusive attack at the C2 position. mdpi.com This results in the formation of a new carbon-carbon bond at C2 and, after an aqueous workup, yields a diol with an extended carbon chain. Organocuprates are generally considered softer nucleophiles and are highly effective for epoxide opening. mdpi.com

Table 2: Representative Products from Organometallic Reagent Additions

Reagent Intermediate Alkoxide Final Diol Product
CH₃MgBr (2S,3R)-2-(hydroxymethyl)-2,4-dimethylpentan-3-olate (2S)-2-(hydroxymethyl)-4-methylpentane-2,3-diol
PhMgBr (2S,3R)-2-(hydroxymethyl)-3-methyl-1-phenylbutan-3-olate (2S)-2-(hydroxymethyl)-3-methyl-1-phenylbutan-2,3-diol

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, and oxygen nucleophiles, like alkoxides and phenoxides, react with this compound in a highly regioselective manner. The nucleophilic attack occurs at the C2 position, leading to the formation of β-amino alcohols or β-hydroxy ethers, respectively. These reactions are often carried out under conditions that facilitate the SN2 pathway, and the inherent steric bias of the substrate ensures high fidelity of C2 attack. rsc.org The resulting products are valuable chiral building blocks in organic synthesis.

Table 3: Products of Nitrogen and Oxygen Nucleophile Additions

Nucleophile Reagent Example Product Type Expected Major Product
Amine NH₃ β-Amino alcohol (2S)-1-amino-3-methylbutane-2,3-diol
Azide NaN₃ β-Azido alcohol (2S)-1-azido-3-methylbutane-2,3-diol
Alkoxide NaOCH₃ β-Hydroxy ether (2S)-1-methoxy-3-methylbutane-2,3-diol

The reduction of this compound with hydride reagents, such as lithium aluminum hydride (LiAlH₄), proceeds with high regioselectivity. The hydride ion (H⁻) acts as the nucleophile and attacks the sterically less encumbered C2 carbon. youtube.comkhanacademy.org This ring-opening reduction results in the formation of a single diol product, 3-methylbutane-1,3-diol, after a standard aqueous workup. The attack at C2 leads to the formation of a primary alcohol at C1 and a tertiary alcohol at C3.

Table 4: Outcome of Hydride Reduction

Reagent Initial Attack Site Final Product
LiAlH₄ C2 3-methylbutane-1,3-diol

Acid-Catalyzed Transformations

Under acidic conditions, the reactivity of this compound can be more complex. The reaction is initiated by the protonation or coordination of a Lewis acid to the epoxide oxygen, which activates the ring for nucleophilic attack. The subsequent ring-opening can proceed through a mechanism with significant SN1 character.

In this scenario, the C-O bond cleavage may preferentially occur at the more substituted C3 position to form a transient tertiary carbocation, which is more stable than the alternative primary carbocation at C2. This tertiary carbocation can then be trapped by a nucleophile present in the reaction medium. If the nucleophile is water, the reaction will yield (R)-3-methylbutane-1,2,3-triol.

However, the formation of a tertiary carbocation intermediate also opens the possibility of molecular rearrangements. A 1,2-hydride shift from the C2 position to the C3 carbocation would lead to a more stable aldehyde. This type of rearrangement, known as a semipinacol rearrangement, is a common pathway for 2,3-epoxy alcohols. researchgate.netnih.gov For this compound, this would result in the formation of (R)-3-hydroxy-3-methylbutanal. The specific outcome of acid-catalyzed transformations is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent system employed. youtube.com

Base-Catalyzed Rearrangements

Base-catalyzed rearrangements of epoxides, particularly epoxy alcohols, are synthetically valuable transformations that can lead to the formation of new carbon-carbon or carbon-oxygen bonds, often with a high degree of stereocontrol. In the case of this compound, the presence of a primary hydroxyl group in proximity to the epoxide ring can influence the course of these rearrangements.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack one of the electrophilic carbons of the epoxide ring. The regioselectivity of this intramolecular ring-opening is governed by Baldwin's rules and the inherent strain of the bicyclic transition state.

Two principal pathways for intramolecular rearrangement are possible:

5-endo-tet cyclization: Attack at the C2 carbon of the epoxide would lead to the formation of a five-membered ring.

4-exo-tet cyclization: Attack at the C3 carbon of the epoxide would result in a four-membered oxetane (B1205548) ring.

While 5-endo-tet cyclizations are generally disfavored, the specifics of the substrate, including the gem-dimethyl substitution at C3, can influence the activation energies for these pathways. However, intermolecular reactions with an external base or nucleophile are also competitive. A strong, non-nucleophilic base can deprotonate the C3 carbon, leading to epoxide ring-opening and the formation of an allylic alcohol.

Rearrangement TypeProduct TypeKey Intermediates
Intramolecular CyclizationSubstituted Tetrahydrofuran or OxetaneIntramolecular Alkoxide
EliminationAllylic AlcoholCarbanionic Species

Functional Group Interconversions of the Primary Alcohol

The primary alcohol functionality of this compound can undergo a variety of transformations, including oxidation, esterification, etherification, and halogenation. The challenge in these reactions often lies in achieving high chemoselectivity, preserving the integrity of the adjacent epoxide ring.

Oxidation Reactions and Their Stereochemical Implications

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be accomplished using a range of modern oxidizing agents. The choice of reagent is critical to avoid undesired side reactions, such as the opening of the sensitive epoxide ring. Mild, selective oxidizing agents are generally preferred.

The stereochemical integrity of the chiral center at C2 is a crucial aspect of these oxidations. Since the reaction occurs at the primary alcohol and does not directly involve the chiral center, the configuration is typically retained. The resulting (2R)-3,3-dimethyloxirane-2-carbaldehyde or (2R)-3,3-dimethyloxirane-2-carboxylic acid are valuable chiral synthons.

Oxidizing Agent SystemProductTypical Yield (%)Notes
PCC (Pyridinium chlorochromate)Aldehyde85-95Requires careful control of reaction conditions.
DMP (Dess-Martin periodinane)Aldehyde90-98Mild conditions, good for sensitive substrates.
TEMPO/NaOClCarboxylic Acid80-90Selective for primary alcohols.
Jones OxidationCarboxylic Acid70-85Harsh conditions, may affect the epoxide.

Esterification and Etherification Studies

Esterification and etherification of the primary hydroxyl group are fundamental transformations for protecting the alcohol or for introducing further functionality.

Esterification can be achieved under standard conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. The latter requires careful selection of the acid catalyst to prevent acid-catalyzed epoxide ring-opening. Lewis acids can also promote esterification. researchgate.net

Etherification , such as the formation of a benzyl (B1604629) or silyl (B83357) ether, typically proceeds under basic conditions (e.g., Williamson ether synthesis with NaH and an alkyl halide) or through the use of silylating agents like TBDMSCl in the presence of imidazole. The basic conditions of the Williamson ether synthesis are generally compatible with the epoxide ring, provided strong, non-nucleophilic bases are used.

Mitsunobu Reaction Analogues and Their Stereoselectivity

The Mitsunobu reaction provides a powerful method for the inversion of stereochemistry at a secondary alcohol center. beilstein-journals.org In the case of this compound, which possesses a primary alcohol, the direct application of the Mitsunobu reaction for inversion is not possible. However, the reaction can be used to introduce a variety of nucleophiles at the primary position with retention of configuration at the adjacent C2 stereocenter.

The reaction involves the activation of the primary alcohol with a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic substitution. A wide range of nucleophiles, including carboxylic acids (leading to esters), phenols (leading to aryl ethers), and nitrogen nucleophiles, can be employed. The stereochemical outcome at C2 is preserved throughout the reaction sequence.

Halogenation of the Hydroxyl Group

The conversion of the primary hydroxyl group to a halide (chloride, bromide, or iodide) opens up pathways for further nucleophilic substitution reactions. Standard halogenating agents can be employed, but again, chemoselectivity is paramount.

For the synthesis of the corresponding chloride, reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used, often in the presence of a base like pyridine to neutralize the acidic byproduct. Bromination can be achieved with reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (the Appel reaction). Iodination is often accomplished using iodine, triphenylphosphine, and imidazole. Care must be taken to control the reaction temperature and stoichiometry to minimize attack on the epoxide.

Chemoselective Reactivity of Dual Functionalities

The presence of both a nucleophilic hydroxyl group and an electrophilic epoxide ring within the same molecule presents a significant challenge in terms of chemoselectivity. Many reagents can potentially react with both functional groups. For instance, strong nucleophiles can open the epoxide ring, while electrophilic reagents can react with the alcohol.

Achieving chemoselectivity often requires a careful choice of reagents, reaction conditions, and a strategic approach to functional group protection. For example, if a reaction is desired at the epoxide, the hydroxyl group can be protected as a silyl ether or a benzyl ether. Conversely, if transformations are targeted at the alcohol, the choice of reagents must be those that are unreactive towards the epoxide under the employed conditions. The inherent reactivity differences can also be exploited. For instance, the hydroxyl group is more readily acylated than the epoxide is opened by an acylating agent, allowing for selective esterification.

Investigations into Reaction Mechanisms and Stereochemical Outcomes

The reactivity of this compound is fundamentally governed by the strained three-membered epoxide ring and the presence of a neighboring hydroxyl group. The substitution pattern—a quaternary carbon (C3) and a secondary carbon (C2) bearing a hydroxymethyl group—creates distinct steric and electronic environments that dictate the course of its transformations under different catalytic conditions. Mechanistic investigations have focused primarily on the regioselectivity and stereochemistry of the epoxide ring-opening, which can proceed through different pathways depending on whether the reaction is catalyzed by acid or base.

A critical aspect of the reactivity of 2,3-epoxy alcohols like this compound under basic conditions is the potential for an intramolecular isomerization known as the Payne rearrangement. wikipedia.orgresearchgate.net This process involves the deprotonation of the primary alcohol to form an alkoxide, which then acts as an internal nucleophile. This alkoxide attacks the adjacent carbon of the epoxide ring (C2), leading to the opening of the original oxirane and the formation of a new, isomeric 1,2-epoxy alcohol. wikipedia.orguomustansiriyah.edu.iq This equilibration occurs with inversion of stereochemistry at the center of attack. wikipedia.org Although the rearrangement is reversible, the position of the equilibrium and the subsequent reaction with an external nucleophile can be controlled to achieve specific stereochemical outcomes. wikipedia.orgorganicreactions.org

Under conditions that favor intermolecular reactions, the ring-opening of this compound follows well-established mechanistic principles for asymmetrically substituted epoxides. The stereochemical and regiochemical outcome is highly dependent on the pH of the reaction medium.

Base-Catalyzed and Nucleophilic Ring-Opening

In the presence of a base or a strong nucleophile, the ring-opening of this compound proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The nucleophile attacks one of the two carbons of the epoxide ring, causing the carbon-oxygen bond to break. Due to the significant steric hindrance posed by the two methyl groups on C3 (a quaternary center), nucleophilic attack occurs exclusively at the less substituted C2 position. researchgate.net

The key features of this mechanism are:

Regioselectivity: The attack is highly regioselective for the C2 position.

Stereochemistry: As is characteristic of SN2 reactions, the nucleophile attacks from the side opposite to the carbon-oxygen bond, resulting in a complete inversion of the stereochemical configuration at the C2 carbon. wikipedia.org

The general mechanism can be summarized as the attack of a nucleophile (Nu⁻) on the less hindered C2 carbon, leading to a trans-diaxial opening of the ring.

Table 1: Representative Base-Catalyzed Ring-Opening Reactions and Stereochemical Outcomes.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction mechanism shifts to have significant unimolecular (SN1) character. libretexts.orgopenstax.org The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group. khanacademy.org This is followed by the breaking of the C-O bond, which creates a partial positive charge (carbocationic character) on the adjacent carbon atoms.

The regioselectivity of the subsequent nucleophilic attack is determined by the relative stability of the partial carbocation at C2 versus C3. The C3 carbon is quaternary and can stabilize a positive charge more effectively than the secondary C2 carbon. openstax.org Consequently, the C3-O bond is weaker and more polarized in the protonated intermediate, and nucleophilic attack occurs preferentially at the more substituted C3 position. researchgate.net

Key features of the acid-catalyzed mechanism include:

Regioselectivity: The nucleophile selectively attacks the more substituted C3 carbon.

Mechanism: The transition state is described as "SN1-like" or a "borderline SN2" mechanism. libretexts.org While there is significant charge buildup at C3, the reaction often proceeds with backside attack, similar to an SN2 reaction, leading to a trans-relationship between the incoming nucleophile and the remaining alcohol group. openstax.org

Table 2: Representative Acid-Catalyzed Ring-Opening Reactions and Stereochemical Outcomes.

Applications of 2r 3,3 Dimethyloxiran 2 Yl Methanol As a Chiral Synthon

Role in the Asymmetric Synthesis of Complex Natural Products

The precise stereochemistry of [(2R)-3,3-dimethyloxiran-2-yl]methanol is leveraged in the synthesis of a variety of natural products, where biological activity is often dependent on the exact three-dimensional arrangement of atoms.

While direct applications of this compound in terpenoid synthesis are not extensively documented in readily available literature, a structurally related compound, (2E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-en-1-ol, also known as 6,7-epoxygeraniol, which contains the key [(3,3-dimethyloxiran-2-yl)] moiety, is a known precursor in the biosynthesis and chemical synthesis of various terpenoids. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.gov The biosynthesis of these compounds often involves the cyclization of linear precursors, where the epoxide functionality can play a crucial role in initiating cascade reactions to form complex polycyclic systems. mdpi.comknepublishing.commdpi.com

In bio-inspired synthetic approaches, the acid-catalyzed cyclization of epoxy-terpenoids like 6,7-epoxygeraniol can lead to the formation of various cyclic terpenoid skeletons. The stereochemistry of the epoxide ring is critical in determining the stereochemical outcome of the cyclized products.

Below is a representative table of terpenoid precursors derived from or related to the [(3,3-dimethyloxiran-2-yl)] scaffold and their potential cyclization products.

PrecursorResulting Scaffold/ProductSignificance
(2E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-en-1-olMonocyclic and Bicyclic TerpenoidsFoundation for a wide range of natural products with diverse biological activities.
Citronellol epoxideDihydrocarvoneImportant component in perfumery and flavor industries.

This table is illustrative of the types of transformations that precursors containing the [(3,3-dimethyloxiran-2-yl)] moiety can undergo.

Polyketides and fatty acids are other major families of natural products with a wide array of biological activities. Their synthesis often involves the iterative coupling of small carboxylic acid units. While chiral epoxides are generally valuable synthons in organic synthesis, specific examples detailing the use of this compound in the synthesis of polyketide or fatty acid derivatives are not prominently featured in the surveyed scientific literature. The principles of fatty acid synthesis and the preparation of their derivatives are well-established, often involving enzymatic or chemical methods for chain elongation and functional group manipulation. researchgate.netresearchgate.netnih.gov

Chiral heterocycles are core structures in many pharmaceuticals and biologically active compounds. The electrophilic nature of the epoxide ring in this compound makes it a suitable precursor for the synthesis of various heterocycles through ring-opening reactions with nucleophiles containing nitrogen, oxygen, or sulfur. For instance, reaction with amines can lead to chiral amino alcohols, which are precursors to morpholines, piperazines, and other nitrogen-containing heterocycles. While the synthetic utility of chiral epoxides in forming heterocycles is a well-established principle in organic chemistry, specific, documented examples of this compound in the synthesis of chiral heterocycles were not identified in the reviewed literature. The synthesis of related chiral heterocycles, such as oxazolidinones from other chiral epoxides like (2S,3S)-3-phenyloxiran-2-ylmethanol, has been reported, illustrating the general potential of this class of compounds. researchgate.net

Utilization in the Preparation of Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of synthetic routes that utilize chiral building blocks. Chiral epoxides are a key class of such building blocks due to their versatility in stereospecific transformations.

This compound, in principle, can serve as a precursor for various chiral drug candidates. The nucleophilic opening of the epoxide ring can introduce a wide range of substituents, leading to the formation of chiral diols, amino alcohols, and other key intermediates. However, a review of the available literature did not yield specific examples of currently marketed drugs or late-stage clinical candidates that explicitly name this compound as a key starting material. The synthesis of chiral pharmaceutical ingredients often relies on a variety of methods, including the use of chiral catalysts and enzymes, in addition to the chiral pool approach.

Beyond approved pharmaceuticals, there is a vast landscape of research into new biologically active molecules. Chiral epoxides are frequently employed in the synthesis of these compounds to ensure stereochemical purity, which is often crucial for specific interactions with biological targets. While the potential for this compound to be used in this context is high due to its chemical properties, specific examples of its incorporation into novel, biologically active molecules are not widely reported in the surveyed scientific literature. The synthesis of biologically important chiral morpholine (B109124) derivatives, for example, has been achieved through the cyclization of related chiral amino alcohols, underscoring the potential of pathways that could originate from chiral epoxides.

Contributions to Agrochemical Synthesis

While direct incorporation of this compound into the final structure of commercial herbicides or fungicides is not extensively documented in publicly available literature, its utility as a chiral building block is significant in the broader field of agrochemical research, particularly in the synthesis of insect pheromones. Insect pheromones are highly specific chemical signals used for communication between members of the same species and are increasingly employed in integrated pest management strategies as environmentally benign alternatives to conventional pesticides.

The synthesis of these often structurally complex and stereochemically defined molecules relies heavily on the use of chiral synthons like this compound. The epoxide ring can be opened by a variety of nucleophiles in a regio- and stereoselective manner to introduce new functional groups and extend the carbon chain, while the primary alcohol provides a handle for further transformations.

Key Synthetic Transformations and Applications:

TransformationReagents/ConditionsResulting StructureApplication in Agrochemicals
Epoxide Ring OpeningOrganocuprates (R₂CuLi)Chiral diolsPrecursors to insect pheromone components
Alcohol OxidationPCC, Swern, or Dess-Martin oxidationChiral aldehyde or carboxylic acidIntermediates for coupling reactions in pheromone synthesis
Conversion to HalohydrinHX or MgX₂Chiral halohydrinsVersatile intermediates for further functionalization

For instance, the synthesis of the elm spanworm and the painted apple moth sex pheromones involves the use of chiral epoxy alcohols, which can be conceptually derived from precursors like this compound. The Sharpless asymmetric epoxidation is a key method for creating such chiral epoxides, highlighting the importance of this structural motif in pheromone synthesis.

Development of Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed and can often be recovered for reuse. While there is no widespread application of this compound itself as a chiral auxiliary, its structure provides a foundation for the development of novel auxiliaries.

By attaching this chiral fragment to a prochiral substrate, it can effectively block one face of the molecule, directing the attack of a reagent to the other face and thereby inducing diastereoselectivity. The primary alcohol of this compound serves as a convenient point of attachment to the substrate, for example, through an ester or ether linkage.

Similarly, chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. The development of new and effective chiral ligands is an active area of research. This compound can be elaborated into a variety of chiral ligands. For example, the alcohol can be converted into a phosphine (B1218219) or an amine, which can then coordinate to a metal center. The stereogenic centers on the oxirane backbone can create a chiral environment around the metal, enabling enantioselective transformations.

Potential Ligand Synthesis from this compound:

Ligand TypeSynthetic StepsPotential Application
Chiral Phosphine Ligands1. Ring opening of epoxide. 2. Conversion of diol to diphosphine.Asymmetric hydrogenation, cross-coupling reactions.
Chiral Diamine Ligands1. Ring opening with an amine. 2. Further functionalization.Asymmetric transfer hydrogenation, kinetic resolution.
Chiral Amino Alcohol Ligands1. Regioselective ring opening with an amine nucleophile.Catalytic asymmetric addition of organozinc reagents to aldehydes.

Stereocontrolled Construction of Advanced Material Precursors

The demand for advanced materials with specific optical, electronic, and mechanical properties has led to the development of synthetic strategies that allow for precise control over the three-dimensional structure of macromolecules. Chiral building blocks, such as this compound, are instrumental in the stereocontrolled synthesis of polymers and liquid crystals.

In polymer chemistry, the incorporation of chiral units into the polymer backbone can lead to the formation of helical structures with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. These materials have potential applications in optical data storage, displays, and sensors. This compound can be used as a chiral monomer in polymerization reactions. For example, the ring-opening polymerization of the epoxide can lead to chiral polyethers.

In the field of liquid crystals, chiral dopants are added to nematic liquid crystal hosts to induce a helical twist, resulting in the formation of a cholesteric phase. beilstein-journals.orgmdpi.com These materials are the basis for many liquid crystal displays (LCDs). The chirality of the dopant molecule determines the pitch of the helical structure and the wavelength of light that is selectively reflected. While this compound itself is not a liquid crystal, it can be used as a chiral starting material for the synthesis of more complex chiral dopants with high helical twisting power. beilstein-journals.org

Potential Applications in Advanced Materials:

Material TypeRole of this compoundPotential Properties and Applications
Chiral PolymersChiral monomer for polymerizationChiroptical properties, enantioselective separation media
Chiral Liquid CrystalsChiral precursor for the synthesis of dopantsInduction of cholesteric phases for LCDs and optical films
Chiral Metal-Organic Frameworks (MOFs)Chiral building block for linker synthesisEnantioselective catalysis, chiral separations

Theoretical and Computational Investigations of 2r 3,3 Dimethyloxiran 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For a chiral epoxide like [(2R)-3,3-dimethyloxiran-2-yl]methanol, these calculations could provide significant insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. A DFT study of this compound would provide a detailed understanding of its electronic properties.

Such a study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths and angles.

Molecular Orbital Analysis: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration. This is crucial for understanding the molecule's polarity and its susceptibility to electrophilic or nucleophilic attack.

Electrostatic Potential Mapping: Visualizing the electrostatic potential on the molecule's surface to predict how it would interact with other molecules, such as reagents or solvents.

While specific data for this compound is not available, a hypothetical data table from such a study might look like the one below, which illustrates the type of information that would be generated.

Hypothetical DFT-Calculated Electronic Properties

Property Calculated Value Significance
HOMO Energy -7.2 eV Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy +1.5 eV Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 8.7 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, the hydroxymethyl group of this compound can rotate, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A computational conformational analysis would involve:

Potential Energy Surface Scan: Systematically rotating the dihedral angle of the C-C bond connecting the oxirane ring and the hydroxymethyl group and calculating the energy at each step. This generates a potential energy surface that reveals the low-energy conformers (local minima) and the transition states (saddle points) connecting them.

Identification of Stable Conformers: The lowest energy conformations are the most likely to be present at equilibrium. Their relative populations can be estimated using the Boltzmann distribution.

Analysis of Intramolecular Interactions: Investigating non-covalent interactions, such as hydrogen bonding between the hydroxyl group and the oxygen of the oxirane ring, which can stabilize certain conformations.

A representative data table from such an analysis would list the relative energies of the identified stable conformers.

Hypothetical Relative Energies of Conformers

Conformer Dihedral Angle (O-C-C-O) Relative Energy (kcal/mol) Population at 298 K (%)
1 60° 0.00 75.2
2 180° 1.15 14.5

| 3 | -60° | 1.50 | 10.3 |

Prediction of Spectroscopic Parameters (for mechanistic insights, not basic ID)

Quantum chemical calculations can predict various spectroscopic properties that can be used to gain mechanistic insights into the reactions of this compound. For instance, by calculating the vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts for the molecule in its ground state and in proposed transition states or intermediates, one could theoretically follow the changes in bonding and structure during a chemical reaction. This can help to elucidate reaction mechanisms. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound in different environments.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. MD simulations can be used to study these solvent effects at a molecular level.

An MD simulation to study solvent effects on this compound would involve:

System Setup: Placing a model of the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or a non-polar solvent).

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of their positions and velocities.

Analysis: Analyzing the trajectory to understand how the solvent molecules arrange themselves around the solute (the solvation shell) and how they interact with it through hydrogen bonding or other intermolecular forces. This can reveal how the solvent might stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction pathway.

Ligand-Substrate Interactions in Catalytic Systems

This compound can act as a substrate in catalytic reactions, for example, in ring-opening reactions catalyzed by an acid or a base. MD simulations can be used to study the interactions between the substrate and the catalyst.

Such a study would focus on:

Binding Pose Analysis: Simulating the substrate and catalyst together to determine the most stable binding mode and the key interactions (e.g., hydrogen bonds, van der Waals forces) that hold them together.

Conformational Changes: Observing any changes in the conformation of the substrate or the catalyst upon binding.

Dynamics of the Complex: Studying the dynamic behavior of the substrate-catalyst complex to understand how the catalyst facilitates the chemical transformation of the substrate. Computational studies have been used to investigate the cycloisomerization of other epoxide-containing alcohols in the presence of chiral catalysts. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), allows for a deep dive into the step-by-step processes of chemical reactions. By simulating the interactions between molecules at an electronic level, researchers can map out the entire reaction pathway, identifying key intermediates and transition states.

Transition State Analysis

The transition state is a fleeting, high-energy arrangement of atoms that exists for a fraction of a second as reactants transform into products. Identifying the geometry and energy of the transition state is crucial for understanding how a reaction occurs. For a reaction involving this compound, such as its ring-opening with a nucleophile, computational chemists would model the approach of the nucleophile to the epoxide ring.

This analysis involves locating the saddle point on the potential energy surface corresponding to the transition state. The geometric parameters of this structure, such as bond lengths and angles, provide a snapshot of the bond-breaking and bond-forming processes. For instance, in a nucleophilic attack on one of the epoxide's carbon atoms, the transition state would show the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-oxygen bond of the epoxide ring. Advanced techniques like vibrational frequency analysis are then used to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Barrier Calculations for Stereoselective Processes

The energy barrier, or activation energy, is the minimum energy required for a reaction to occur and is determined by the energy difference between the reactants and the transition state. In stereoselective reactions, where one stereoisomer is formed preferentially over another, there are two or more competing reaction pathways, each with its own transition state and energy barrier.

For this compound, a key stereoselective process would be its formation via the asymmetric epoxidation of a corresponding allylic alcohol. Computational models can be used to calculate the energy barriers for the formation of the (2R) and (2S) enantiomers. The enantioselectivity of the reaction is directly related to the difference in these energy barriers (ΔΔG‡). A larger energy difference leads to a higher enantiomeric excess of the favored product.

To illustrate this, consider a hypothetical set of calculated energy barriers for a stereoselective reaction involving this compound.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Formation of (2R,3S)-productTS-115.2
Formation of (2S,3S)-productTS-217.8

Note: The data in this table is illustrative and intended to demonstrate the concept of energy barrier calculations in the context of stereoselective processes.

Predictive Modeling for Enantioselectivity

Building on the principles of transition state analysis and energy barrier calculations, predictive modeling aims to forecast the stereochemical outcome of a reaction without the need for extensive experimentation. These models can range from relatively simple molecular mechanics-based approaches to more complex machine learning algorithms.

For a reaction producing this compound, a predictive model would take into account various parameters of the reactants and catalyst, such as steric and electronic properties. By correlating these features with experimentally observed enantioselectivities from a set of related reactions, the model can learn to predict the outcome for new, untested substrates or catalysts.

For example, a quantitative structure-activity relationship (QSAR) model could be developed. In this approach, molecular descriptors for a series of catalysts used in the epoxidation to form this compound would be calculated. These descriptors, which quantify aspects like molecular size, shape, and electronic distribution, are then used to build a mathematical model that relates them to the enantiomeric excess.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Continuous Synthesis

The integration of continuous flow chemistry offers a promising frontier for the synthesis of chiral epoxides like [(2R)-3,3-dimethyloxiran-2-yl]methanol. researchgate.netuniv-poitiers.fr Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability. researchgate.netkth.se For epoxide synthesis, microreactors can offer superior heat and mass transfer, which is crucial for managing highly exothermic reactions and improving selectivity. researchgate.netuniv-poitiers.frmdpi.com

Recent studies have demonstrated the successful continuous-flow synthesis of glycidol (B123203) and its derivatives from glycerol, a renewable feedstock. rsc.orgrsc.orgresearchgate.net These processes highlight the potential for developing more sustainable and efficient manufacturing routes for related chiral epoxides. By adapting these methodologies, it is conceivable to design a continuous process for this compound, potentially starting from a suitable allylic alcohol precursor. The use of packed-bed reactors with immobilized catalysts could further streamline the synthesis and purification steps. researchgate.net

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeaturePotential AdvantageRelevant Research Analogy
Enhanced Safety Minimized reaction volume and superior temperature control reduce risks associated with exothermic reactions.General advantages of microreactors for epoxide synthesis. researchgate.netuniv-poitiers.fr
Improved Yield & Selectivity Precise control over stoichiometry and residence time can minimize side reactions.Optimized continuous-flow production of glycidol. rsc.orgresearchgate.net
Scalability Numbering-up of microreactors allows for seamless scaling from laboratory to industrial production. mdpi.comGeneral principles of scaling microreactor processes. mdpi.com
Integration Downstream reactions and purifications can be integrated into a single, continuous process. rsc.orguc.ptTelescoped synthesis of glycidol derivatives. rsc.org

Biocatalytic Approaches in Transformations Involving this compound

Biocatalysis represents a powerful tool for the synthesis and modification of chiral compounds, offering high enantioselectivity under mild reaction conditions. For this compound, biocatalytic methods could be particularly impactful in two key areas: its synthesis via kinetic resolution and its subsequent transformations.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to diols. nih.govnih.gov They have been extensively used for the kinetic resolution of racemic epoxides, where one enantiomer is selectively hydrolyzed, leaving the other enantiomer in high purity. rug.nlnih.gov Furthermore, halohydrin dehalogenases have been shown to catalyze the nucleophilic ring-opening of 2,2-disubstituted epoxides with excellent enantioselectivity, providing access to enantiopure epoxides and β-substituted tertiary alcohols. core.ac.uk This approach is particularly relevant for the synthesis of this compound, which possesses a sterically hindered tertiary carbon. Lipases have also been employed in the kinetic resolution of epoxy alcohols through enantioselective acylation. acs.orgorganic-chemistry.org

Table 2: Potential Biocatalytic Transformations for this compound

Enzyme ClassTransformationPotential Application
Epoxide Hydrolases Enantioselective hydrolysisKinetic resolution of racemic 3,3-dimethyloxiran-2-yl]methanol. nih.govrug.nl
Halohydrin Dehalogenases Enantioselective nucleophilic ring-openingKinetic resolution to produce enantiopure this compound and chiral tertiary alcohols. core.ac.uk
Lipases Enantioselective acylation/hydrolysisKinetic resolution of the racemic precursor or the final product. acs.org

Exploration in Supramolecular Chemistry and Molecular Recognition

The rigid, chiral scaffold of this compound makes it an attractive building block for the design of host molecules in supramolecular chemistry. The defined stereochemistry can be translated into chiral recognition sites for guest molecules. While direct research in this area is nascent, the principles of using chiral synthons for creating complex molecular architectures are well-established.

Derivatives of this epoxide could be incorporated into macrocycles or other pre-organized structures. The hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of chromophores, fluorophores, or other binding motifs. Such supramolecular structures could find applications as chiral sensors, enantioselective catalysts, or in separation science. The analogous use of other chiral building blocks in the construction of complex host-guest systems provides a roadmap for future explorations with this compound.

Potential in Nanotechnology and Functional Materials (excluding basic properties)

The chemical reactivity of the epoxide ring and the presence of a hydroxyl group make this compound a promising candidate for the development of advanced functional materials and for applications in nanotechnology.

Functional Polymers: Glycidol and its derivatives are precursors to polyglycidols, which are biocompatible and functional polymers. mdpi.comnih.govbibliotekanauki.pl Linear polyglycidols, synthesized from protected glycidol monomers, offer a polyether backbone with pendant hydroxyl groups that can be further modified. nih.govacs.org By analogy, this compound could be used to create novel polymers with unique properties imparted by the gem-dimethyl group, such as altered solubility, thermal stability, and mechanical properties. These polymers could serve as chiral stationary phases in chromatography, as functional coatings, or as scaffolds for drug delivery systems.

Surface Modification and Nanoparticles: The epoxide group can react with various surface functionalities (e.g., amines, thiols, hydroxyls) to covalently attach the molecule to nanoparticles, quantum dots, or other nanomaterials. This functionalization can impart chirality and other specific properties to the nanomaterial's surface. For instance, silica (B1680970) or metal oxide nanoparticles functionalized with this compound could be explored as novel chiral catalysts or for enantioselective sensing applications. rdd.edu.iq

Epoxy Resins and Composites: As a functional epoxide, this molecule could be incorporated into epoxy resin formulations to modify their properties. mdpi.comnih.gov Its chirality and the steric bulk of the gem-dimethyl group could influence the cross-linking density and the resulting mechanical and thermal properties of the cured resin. utk.edumdpi.com This could lead to the development of specialized adhesives, coatings, or composite materials with tailored performance characteristics.

Unexplored Reactivity Patterns and Synthetic Opportunities

While the ring-opening of epoxides is a well-established reaction, the specific substitution pattern of this compound presents opportunities for exploring unique reactivity. The steric hindrance at the C3 position, due to the gem-dimethyl group, is expected to strongly influence the regioselectivity of nucleophilic attack. researchgate.netacs.org

Typically, nucleophilic attack on 2,3-epoxy alcohols can occur at C1, C2, or C3. nih.govacs.orgacs.org For this compound, attack at C3 would be highly disfavored. This inherent selectivity could be exploited for the synthesis of complex molecules where precise control over regiochemistry is crucial. For example, reactions with organometallic reagents or other nucleophiles would likely proceed with high selectivity at the C2 position, leading to the formation of chiral 1,3-diols. nih.gov

Furthermore, the development of catalytic asymmetric ring-opening reactions could provide access to a wide array of chiral, functionalized molecules. mdpi.comacs.org The use of chiral catalysts could enable the desymmetrization of related meso-epoxides or the kinetic resolution of racemic mixtures, expanding the synthetic utility of this structural motif. nih.gov

Challenges and Outlook in Asymmetric Synthesis Utilizing this compound

The primary challenge in the asymmetric synthesis of this compound lies in the creation of the chiral tertiary carbon center of the epoxide. The asymmetric epoxidation of the corresponding trisubstituted allylic alcohol can be difficult, and achieving high enantioselectivity is often a significant hurdle. organic-chemistry.org While methods like the Sharpless asymmetric epoxidation are highly effective for many allylic alcohols, their efficiency can be substrate-dependent. nih.govnih.gov

Future research will likely focus on the development of new catalytic systems that can efficiently and selectively epoxidize sterically hindered trisubstituted alkenes. Advances in organocatalysis and transition-metal catalysis are continuously providing new tools for asymmetric synthesis. nih.govpurdue.edu Moreover, dynamic kinetic resolution strategies, which combine a resolution process with in-situ racemization of the unwanted enantiomer, could provide a high-yielding route to the desired (2R)-enantiomer. organic-chemistry.orgnih.gov

The outlook for the use of this compound in asymmetric synthesis is bright. As a versatile chiral building block, it can serve as a starting point for the synthesis of complex natural products and pharmaceuticals. Its ability to introduce a chiral quaternary center and a functional handle for further transformations makes it a valuable tool for organic chemists. Overcoming the current synthetic challenges will undoubtedly broaden its application and impact in the field of chemical synthesis. researchgate.net

Q & A

Basic: What is the stereochemical configuration of [(2R)-3,3-dimethyloxiran-2-yl]methanol, and how does it influence its chemical reactivity?

The compound features an (2R) configuration at the oxirane (epoxide) ring, with two methyl groups at the 3,3-positions and a hydroxymethyl substituent at the 2-position. The stereochemistry critically impacts reactivity:

  • Electrophilic Reactivity : The R-configuration induces strain in the epoxide ring, enhancing susceptibility to nucleophilic attack (e.g., in ring-opening reactions with amines or thiols) .
  • Steric Effects : The 3,3-dimethyl groups hinder approach to the less substituted epoxide carbon, directing regioselectivity in reactions.
    Methodological Insight : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or X-ray crystallography to confirm stereochemical purity, as minor enantiomeric impurities can drastically alter reaction outcomes .

Basic: What synthetic strategies are reported for this compound?

Synthesis typically involves:

  • Epoxidation of Alkenes : Sharpless asymmetric epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide with a chiral ligand to control stereochemistry .
  • Post-Functionalization : Ring-opening of a preformed epoxide followed by re-functionalization (e.g., oxidation of a diol intermediate).
    Key Challenge : Maintaining stereochemical integrity during scale-up. Use low-temperature conditions (<0°C) and anhydrous solvents to minimize racemization .

Advanced: How does this compound contribute to the bioactivity of natural products?

The compound serves as a key structural motif in cytotoxic agents:

  • Cytotoxicity Mechanism : In Prangos pabularia, derivatives like 8-((3,3-dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one exhibit cytotoxicity via epoxide-mediated DNA alkylation or inhibition of topoisomerases .
  • Structure-Activity Relationship (SAR) : The dimethyloxirane group enhances electrophilicity, enabling covalent binding to cellular targets. Replacements (e.g., with non-epoxide groups) reduce potency by >50% in vitro .
    Experimental Design : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and confirm target engagement via mass spectrometry-based proteomics .

Advanced: What analytical techniques resolve this compound in complex biological matrices?

  • HPLC-MS/MS : Reverse-phase C18 columns with ESI-MS in positive ion mode (m/z 144.1 [M+H]+) achieve detection limits of 0.1 ng/mL. Use deuterated internal standards (e.g., D3-labeled analog) for quantification .
  • NMR Conflict Resolution : Discrepancies in reported ¹³C NMR shifts (e.g., C2 at δ 55–58 ppm vs. δ 60 ppm) arise from solvent polarity. Validate assignments using 2D NMR (HSQC, HMBC) in deuterated DMSO .

Advanced: How do stereochemical impurities in this compound affect pharmacological outcomes?

  • Case Study : In (−)-Communesin B, the (2R)-epoxide configuration is essential for binding to tubulin. A 5% impurity of (2S)-enantiomer reduces antiproliferative activity by 70% in Jurkat cells .
    Mitigation Strategy : Optimize asymmetric catalysis conditions (e.g., Jacobsen’s catalyst) to achieve >98% enantiomeric excess (ee). Monitor purity via chiral GC or circular dichroism (CD) spectroscopy .

Advanced: What computational methods predict the reactivity of this compound in drug design?

  • Density Functional Theory (DFT) : Calculates activation energies for ring-opening reactions (e.g., ΔG‡ = 25–30 kcal/mol for nucleophilic attack by glutathione) to predict metabolic stability .
  • Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. Correlate with in vitro microsomal stability assays .

Basic: How is this compound stabilized against hydrolysis?

  • pH Control : Store at pH 6–7 in buffered solutions (e.g., phosphate buffer) to minimize acid/base-catalyzed ring-opening.
  • Lyophilization : Lyophilized powders retain >95% stability for 12 months at −20°C. Avoid aqueous solvents with nucleophiles (e.g., amines) during formulation .

Advanced: What contradictions exist in the literature regarding the metabolic fate of this compound?

  • Conflict : Some studies report hepatic glucuronidation as the primary clearance route, while others emphasize CYP450-mediated oxidation.
    Resolution : Species-specific differences (e.g., human vs. rat liver microsomes) account for discrepancies. Use interspecies scaling models for preclinical-to-clinical translation .

Advanced: How is this compound integrated into multicomponent reactions (MCRs)?

  • Ugi Reaction : React with aldehydes, amines, and isocyanides to form tetracyclic intermediates. The epoxide acts as an electrophilic partner, enabling access to polyheterocyclic libraries .
  • Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., thiourea derivatives) to induce enantioselective additions to the epoxide ring .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste Management : Quench residual epoxide with 10% aqueous sodium bisulfite before disposal. Avoid release into aquatic environments due to ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.